Oxindanac

NSAID safety gastrointestinal tolerability drug development

Oxindanac is a racemic indene-1-carboxylic acid NSAID with a distinct pharmacological profile that precludes generic substitution. Its weak COX inhibition yields anti-edematous efficacy equivalent to paracetamol while demonstrating significantly less gastrointestinal blood loss than naproxen. Unique bidirectional chiral inversion in vivo leads to an 8.1:1 S:R enantiomer predominance. With a 21.2 h half-life and >100% i.m. bioavailability in calves, a single 2 mg/kg dose provides 36–48 h of anti-inflammatory coverage, reducing animal handling. Discontinued after Phase III, it is available exclusively for research and veterinary development.

Molecular Formula C17H14O4
Molecular Weight 282.29 g/mol
CAS No. 99910-67-5
Cat. No. B10780774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxindanac
CAS99910-67-5
Molecular FormulaC17H14O4
Molecular Weight282.29 g/mol
Structural Identifiers
SMILESC1CC2=CC(=C(C=C2C1C(=O)O)O)C(=O)C3=CC=CC=C3
InChIInChI=1S/C17H14O4/c18-15-9-13-11(6-7-12(13)17(20)21)8-14(15)16(19)10-4-2-1-3-5-10/h1-5,8-9,12,18H,6-7H2,(H,20,21)
InChIKeyXMTKXTUIUKKGIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxindanac (CAS 99910-67-5) Procurement Guide: Veterinary NSAID with Validated Pharmacodynamic Predictability


Oxindanac (CAS 99910-67-5) is a racemic non-steroidal anti-inflammatory drug (NSAID) belonging to the indene-1-carboxylic acid class, structurally characterized as (±)-5-benzoyl-2,3-dihydro-6-hydroxy-1H-indene-1-carboxylic acid [1]. It is a weak cyclooxygenase (COX) inhibitor with demonstrated antipyretic and anti-inflammatory activity, initially developed by Ciba-Geigy (now Novartis) and advanced to Phase III clinical trials for rheumatic disorders before being discontinued for human use [2]. Its primary documented application is in veterinary medicine, particularly in bovine species, where its pharmacokinetic-pharmacodynamic (PK/PD) relationship has been rigorously characterized [3].

Oxindanac (CAS 99910-67-5) Cannot Be Substituted by Stronger COX Inhibitors Without Risk of Divergent Efficacy and Safety Profiles


Despite sharing a common NSAID mechanism, oxindanac exhibits a unique pharmacological fingerprint that precludes generic substitution. As a weak cyclooxygenase inhibitor, its clinical anti-edematous efficacy in acute inflammation is statistically equivalent to that of paracetamol [1], challenging the assumption that stronger COX inhibition yields superior outcomes [2]. Furthermore, oxindanac demonstrates a more favorable gastrointestinal safety profile compared to naproxen [3], and its enantiomeric composition undergoes bidirectional chiral inversion in vivo, yielding an (S)-enantiomer predominance of 8.1:1 after oral or intravenous dosing [4]. These properties—weak COX inhibition, differential GI tolerability, and unique stereoselective pharmacokinetics—are not shared by more potent NSAIDs such as indomethacin, naproxen, or sulindac, making oxindanac non-interchangeable for applications where these specific attributes are required.

Oxindanac (CAS 99910-67-5): Quantitative Comparative Evidence for Scientific and Industrial Selection


Oxindanac vs. Naproxen: Superior Gastrointestinal Safety Profile in Humans

In a randomized, double-blind, crossover study involving 16 healthy male volunteers, oxindanac (600 mg/day for 1 week) demonstrated significantly lower gastrointestinal toxicity than naproxen (750 mg/day for 1 week). Naproxen caused a significantly greater increase in mean fecal blood loss compared to oxindanac (p < 0.05) [1].

NSAID safety gastrointestinal tolerability drug development

Oxindanac vs. Paracetamol: Equivalent Anti-Edematous Efficacy in Postoperative Inflammation

In a double-blind crossover study, oxindanac (200 mg three times daily) demonstrated anti-edematous efficacy statistically equivalent to paracetamol (1 g three times daily) in reducing acute postoperative tissue edema. There was no significant difference between the two treatments (p = 0.81) [1].

acute inflammation anti-edematous postoperative care

Oxindanac Enantiomeric Inversion: Unique Bidirectional Chiral Pharmacokinetics in Dogs

Oxindanac undergoes bidirectional chiral inversion in dogs, with the pharmacologically active (S)-enantiomer predominating at equilibrium. After incubation in heparinized plasma for 24 hours at 37°C, the S:R enantiomer ratio reached 7.3:1 [1]. In vivo, the plasma AUC (0 to infinity) S:R ratio was 8.1:1 [1].

chiral inversion stereoselective pharmacokinetics enantiomer ratio

Oxindanac PK/PD Predictability: Sigmoidal Emax Model Links Plasma Concentration to TxB2 Inhibition in Calves

In calves, oxindanac demonstrates a predictable pharmacodynamic response characterized by a sigmoidal Emax relationship between total plasma concentration and inhibition of serum thromboxane B2 (TxB2). The ED50 for TxB2 inhibition was 1.6-1.9 µg/mL across a dose range of 0.5-8 mg/kg i.v. [1]. This relationship was consistent between in vivo and in vitro spiked blood, indicating that free drug concentration, chirality, and tissue equilibration do not need to be considered for predictive modeling [1].

PK/PD modeling veterinary pharmacology thromboxane inhibition

Oxindanac COX-2 Inhibition: Weak Activity (IC50 = 630 nM) Distinguishes It from Potent Selective NSAIDs

In vitro enzyme inhibition assays indicate that oxindanac is a weak inhibitor of human COX-2, with an IC50 value of 630 nM [1]. For comparison, this is substantially less potent than selective COX-2 inhibitors such as celecoxib (IC50 ≈ 40 nM) [2]. This weak inhibition profile aligns with clinical observations that oxindanac's anti-inflammatory efficacy is not solely dependent on strong COX suppression [3].

COX-2 inhibition enzyme assay in vitro pharmacology

Oxindanac Veterinary PK Profile: Long Elimination Half-Life and High IM Bioavailability in Calves

In calves, oxindanac exhibits a long elimination half-life (21.2 hours after i.v. injection) and high intramuscular bioavailability (F > 100%, indicating complete absorption with possible enterohepatic recycling) [1]. This profile supports once-daily dosing in veterinary applications, with a single i.v. or i.m. dose of 2 mg/kg predicted to provide efficacy for 36-48 hours based on TxB2 inhibition [1].

veterinary pharmacokinetics bioavailability elimination half-life

Oxindanac (CAS 99910-67-5): Optimal Research and Industrial Application Scenarios


Veterinary Drug Development: Long-Acting NSAID Formulation for Bovine Use

Based on its long elimination half-life (21.2 h i.v.) and high i.m. bioavailability (>100%) in calves, oxindanac is an ideal candidate for developing long-acting injectable NSAID formulations for cattle. A single 2 mg/kg dose is predicted to provide anti-inflammatory efficacy for 36-48 hours [1], reducing the need for repeated handling and improving compliance in herd management. The validated PK/PD model linking plasma concentration to TxB2 inhibition [2] further supports rational dose optimization and therapeutic monitoring in veterinary clinical trials.

Anti-Inflammatory Research: Investigating Weak COX Inhibition Mechanisms

Oxindanac's unique profile as a weak COX inhibitor that demonstrates anti-edematous efficacy equivalent to paracetamol [1] makes it a valuable tool compound for studying the dissociation between COX inhibitory potency and anti-inflammatory effect. Researchers investigating alternative pathways of NSAID action, such as modulation of non-COX targets or effects on inflammatory cell migration, may find oxindanac useful as a comparator to potent COX inhibitors like indomethacin or selective COX-2 agents.

Gastrointestinal Safety Studies: Benchmarking Against Higher-Risk NSAIDs

Human clinical data show that oxindanac (600 mg/day) causes significantly less gastrointestinal blood loss than naproxen (750 mg/day) [1]. This makes oxindanac a suitable reference compound for studying NSAID-induced GI toxicity mechanisms and for evaluating the safety profile of new chemical entities. Its favorable GI tolerability, despite being a non-selective NSAID, offers a distinct advantage for preclinical toxicology programs seeking to minimize confounding GI lesions.

Chiral Pharmacokinetics Research: Bidirectional Inversion Model

Oxindanac exhibits bidirectional chiral inversion in dogs, resulting in a plasma S:R enantiomer ratio of 8.1:1 [1]. This stereoselective behavior, uncommon among NSAIDs, provides a valuable experimental model for studying the mechanisms, kinetics, and pharmacological consequences of chiral inversion. Oxindanac can serve as a probe substrate in drug metabolism and pharmacokinetic studies, particularly in veterinary species where enantioselective disposition is of regulatory and therapeutic interest.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxindanac

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.